Methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benalaxyl metabolite F4 involves the esterification of Alanine with N-(2,6-dimethylphenyl)-N-formyl chloride. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of Benalaxyl metabolite F4 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benalaxyl metabolite F4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxy derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Carboxy derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Benalaxyl metabolite F4 is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of Benalaxyl residues.
Biology: Studying the metabolic pathways and degradation products of Benalaxyl in biological systems.
Medicine: Investigating the potential toxicological effects and pharmacokinetics of Benalaxyl and its metabolites.
Industry: Used in environmental monitoring and pesticide regulation to ensure compliance with safety standards
Mechanism of Action
Benalaxyl metabolite F4 exerts its effects by inhibiting the mycelial growth of fungi and the germination of zoospores. The compound targets the RNA polymerase I enzyme, disrupting nucleic acid metabolism in fungi. This inhibition prevents the synthesis of essential proteins and nucleic acids, leading to the death of the fungal cells .
Comparison with Similar Compounds
Similar Compounds
Benalaxyl: The parent compound, a broad-spectrum phenylamide fungicide.
Metalaxyl: Another phenylamide fungicide with similar properties and mode of action.
Furalaxyl: A related compound with similar fungicidal activity.
Uniqueness
Benalaxyl metabolite F4 is unique due to its specific metabolic pathway and the formation of distinct oxidation products. Its use as a reference standard in environmental analysis and testing sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-(N-formyl-2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C13H17NO3/c1-9-6-5-7-10(2)12(9)14(8-15)11(3)13(16)17-4/h5-8,11H,1-4H3 |
InChI Key |
OEZMABDASOQWPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C=O)C(C)C(=O)OC |
Origin of Product |
United States |
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